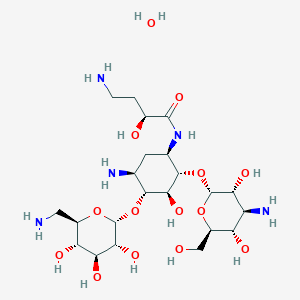

Amikacin hydrate

Overview

Description

Synthesis Analysis

Amikacin is synthesized by acetylating kanamycin A with an L(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety. This modification renders amikacin resistant to most aminoglycoside-inactivating enzymes produced by resistant bacteria, enhancing its antibacterial activity against resistant strains without affecting its efficacy against sensitive organisms (Kawaguchi, 1976).

Molecular Structure Analysis

The molecular structure of amikacin features a long, extended conformation with three six-membered rings in chair conformations, connected by α-glycosidic linkages. Intramolecular hydrogen bonds involving the O5 hydroxyl group and the amide NH group help maintain the orientation between the rings, crucial for its biological activity (Bau & Tsyba, 1999).

Chemical Reactions and Properties

Amikacin interacts with the bacterial ribosomal RNA, specifically binding to the A site, which is crucial for protein synthesis. The presence of the L-haba group in amikacin increases its affinity for the bacterial ribosome, enhancing its antibacterial efficacy. This interaction disrupts protein synthesis, leading to bacterial death (Kondo et al., 2006).

Physical Properties Analysis

Vibrational spectroscopy studies, including Raman and IR spectroscopy combined with DFT calculations, have provided a comprehensive characterization of amikacin's vibrational features. These studies offer insights into the molecule's adsorption behavior on surfaces and its structural integrity, critical for its stability and activity (Balan, Pop, & Baia, 2019).

Scientific Research Applications

Pulmonary Delivery : Amikacin solid lipid nanoparticles (SLNs) have been studied for pulmonary delivery, showing increased drug concentration in the lungs, potentially improving patient compliance and reducing kidney side effects (Varshosaz et al., 2013).

Dosing in Critically Ill Patients : A study developed a new initial dosing approach for amikacin to optimize target attainment rates in critically ill patients with sepsis (Boidin et al., 2019).

Vibrational Features and Adsorption Behavior : Research provides information about amikacin's vibrational features and its adsorption behavior on silver nanoparticles (Balan, Pop, & Baia, 2019).

Treating Gram-Negative Infections : Amikacin is effective in treating serious Gram-negative infections, particularly those involving resistant organisms (Tally et al., 1975).

Use in Cystic Fibrosis : It is clinically effective in treating Pseudomonas-associated pulmonary infections in cystic fibrosis (Lau et al., 1977).

Treatment of Mycobacterium Avium Complex : Amikacin is a major drug used for treating Mycobacterium avium complex (MAC) disease (Brown-Elliott et al., 2013).

Efficacy Against Aeromonas Infection : Amikacin is a first-line treatment for Aeromonas infection due to its high efficacy (Shak et al., 2011).

Therapeutic Monitoring Using Dried Plasma Spots : Dried plasma spots (DPS) can be used for therapeutic monitoring of amikacin, offering a cost-effective method in resource-limited settings (da Silva et al., 2020).

Comparison with Gentamicin : A study compared amikacin and gentamicin, finding amikacin effective against severe gram-negative infections and similar in ototoxicity and nephrotoxicity (Smith et al., 1977).

Oral Delivery Enhancement : Oral delivery of amikacin with CRL-1605 significantly increases gastrointestinal absorption in mice (Jagannath et al., 1999).

Nephrotoxicity Protection : N-acetylcysteine has a protective effect on nephrotoxicity induced by amikacin (Kaynar et al., 2007).

Pharmacokinetics in Pediatric Cystic Fibrosis : A study developed a population pharmacokinetic model for amikacin disposition in pediatric cystic fibrosis patients (Cáceres Guido et al., 2019).

Interaction with Bacterial Translation : Amikacin influences bacterial translation by binding to the decoding region of the small ribosomal subunit (Dudek et al., 2014).

Preventing Ototoxicity in Peritoneal Dialysis Patients : N-acetylcysteine is effective in preventing amikacin-related ototoxicity in patients undergoing peritoneal dialysis (Kocyiğit et al., 2015).

Dosage for MDR Tuberculosis : The target Cmax/MIC ratio for amikacin in MDR-TB treatment should be 10 at the site of infection, with AUC corresponding to cumulative days of treatment being associated with an increased risk of toxicity (Sturkenboom et al., 2018).

Amikacin Concentrations and Ototoxicity in TB Patients : Cumulative amikacin AUC and duration of therapy should be used as primary decision-making parameters to minimize ototoxicity in multidrug-resistant tuberculosis patients (Modongo et al., 2015).

Dose Optimization in Critically Ill Patients : Dose optimization of amikacin in critically ill patients mainly depends on creatinine clearance and total body weight (Marsot et al., 2017).

Pharmacokinetics in Hematological Malignancies : Acute myeloblastic leukemia and hypoalbuminemia are important covariates explaining interindividual variability in amikacin pharmacokinetics in patients with hematological malignancies (Romano et al., 1999).

Safety And Hazards

Future Directions

There is ongoing research into the use of Amikacin hydrate in combination with other substances, such as rutin hydrate, for increased antimicrobial potential . The introduction of natural compounds into treatment may increase the potential of Amikacin by improving its pharmacokinetic and pharmacodynamic properties, which could lead to a reduction in the doses, and thus reduce side effects associated with its use .

properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSOZYYWEZJFSS-XTHCGPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amikacin hydrate | |

CAS RN |

1257517-67-1 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.